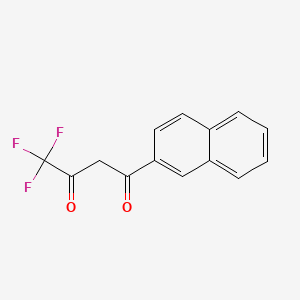

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Description

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (TFNB; CAS 893-33-4) is a β-diketone derivative characterized by a trifluoromethyl group and a 2-naphthyl substituent. Its molecular formula is C₁₄H₉F₃O₂, with a molecular weight of 266.219 g/mol . Structurally, the compound consists of a central diketone backbone flanked by a trifluoroacetyl group and a naphthyl aromatic system. TFNB is widely employed as a ligand in coordination chemistry, particularly in the synthesis of lanthanide complexes for photonic applications and transition metal complexes with biological activity . Spectroscopic studies (IR, UV-Vis, electronic spectra) and quantum chemical calculations confirm its planar geometry and strong electron-withdrawing properties due to the trifluoromethyl group, which enhances its stability and coordination ability .

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLURYIQCXPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061268 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893-33-4 | |

| Record name | 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 893-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Naphthoyl)-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,4-TRIFLUORO-1-(2-NAPHTHALENYL)-1,3-BUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP5JE9L2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction of 2-Naphthoyl Chloride with Trifluoroacetone

This method involves the condensation of 2-naphthoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction proceeds through an intermediate stage before yielding the final product.

Reaction Scheme:

$$

\text{C}{10}\text{H}7\text{COCl} + \text{CF}3\text{COCH}3 \xrightarrow{\text{Pyridine}} \text{C}{14}\text{H}9\text{F}3\text{O}2

$$

- Base: Pyridine or triethylamine

- Solvent: Dichloromethane or toluene

- Temperature: Room temperature to mild heating (25–50°C)

- Yield: Moderate to high depending on reaction optimization.

Direct Condensation Using Trifluoroacetic Acid Derivatives

Another approach utilizes trifluoroacetic acid derivatives in combination with 2-naphthol or its derivatives under acidic or basic conditions.

Reaction Scheme:

$$

\text{C}{10}\text{H}7\text{OH} + \text{CF}3\text{COOH} \xrightarrow{\text{Catalyst}} \text{C}{14}\text{H}9\text{F}3\text{O}_2

$$

- Catalyst: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide

- Solvent: Ethanol or water

- Temperature: Elevated temperatures (60–80°C)

- Yield: Variable depending on the catalyst and solvent used.

Purification Methods

Recrystallization

The crude product obtained from synthesis is purified via recrystallization using ethanol (EtOH) as the solvent.

Chromatography

For higher purity requirements, column chromatography can be employed using silica gel as the stationary phase and dichloromethane as the eluent.

Reaction Conditions Analysis

Reagents and Solvents

- Primary Reagents: 2-Naphthoyl chloride, trifluoroacetone, trifluoroacetic acid derivatives.

- Solvents: Dichloromethane (DCM), ethanol (EtOH), water.

Temperature Range

Most reactions are conducted between room temperature (25°C) and mild heating (80°C), depending on the specific synthetic route.

Yield Optimization

Factors such as reaction time, reagent ratios, and choice of catalyst significantly influence yield and purity.

Data Table: Key Properties of Prepared Compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Melting Point | 70–72°C |

| Boiling Point | 350.7 ± 37°C (Predicted) |

| Solubility | Soluble in DMF |

| Purity (GC) | >98% |

Industrial Production Methods

In large-scale production:

- Automated reactors and continuous flow systems are used for efficiency.

- Recrystallization remains the primary purification method.

- Chromatographic techniques may be employed for ultra-high purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis:

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione serves as a critical reagent in organic synthesis. It is utilized in the preparation of complex molecules due to its unique trifluoromethyl group, which enhances the reactivity and selectivity of reactions.

-

Synthesis of Metal Complexes:

The compound is employed in synthesizing metal complexes, particularly those involving europium. For instance, it acts as a ligand in the formation of europium complexes that exhibit luminescent properties. These complexes are synthesized by coordinating this compound with various metal ions such as praseodymium and europium . -

Multistep Synthesis:

It is also used in multistep synthesis processes to create various derivatives and analogs. For example, it participates in the synthesis of 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives through reactions with benzofurazan oxides .

Materials Science

Nanocomposite Development:

Recent research has shown that this compound can be incorporated into nanocomposites for advanced applications. One notable study developed magnetofluorescent nanocomposites using this compound coordinated with superparamagnetic iron oxide nanoparticles. These nanocomposites exhibit unique magnetic and luminescent properties suitable for biomedical applications such as targeted drug delivery and imaging .

Luminescent Properties

Photoluminescence:

The compound exhibits significant photoluminescent properties when complexed with rare earth metals like europium and praseodymium. These complexes are characterized by their red emission under UV light, making them valuable for applications in display technologies and optical devices.

- Structural Characterization:

Studies have demonstrated that the structural characteristics of the europium complexes formed with this compound contribute to their luminescent efficiency. The coordination environment around the metal ion plays a crucial role in enhancing the luminescence .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3-butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group and naphthyl moiety contribute to its binding affinity and selectivity for certain enzymes and receptors. The compound can modulate signal transduction pathways and affect cellular processes through its interactions with these targets .

Comparaison Avec Des Composés Similaires

Aryl-Substituted β-Diketones

TFNB belongs to a family of β-diketones where the substituents on the carbonyl groups vary. Key analogs include:

Key Observations :

- Aromatic System Size : The naphthyl group in TFNB provides extended π-conjugation compared to phenyl or heteroaryl (thienyl, furyl) analogs. This enhances luminescence efficiency in lanthanide complexes (e.g., Eu³⁺ quantum yield: 0.35 for TFNB vs. 0.28 for Tb³⁺ with BBA ligands) .

- Electron-Withdrawing Effects : All analogs feature a trifluoromethyl group, but substituents like chlorine (in 4-chlorophenyl derivatives) increase lipophilicity and biological activity .

- Steric Effects : The bulky naphthyl group in TFNB may reduce coordination flexibility compared to smaller aryl substituents, impacting catalytic activity in metal complexes .

Metal Complex Performance

TFNB and its analogs form stable complexes with transition metals and lanthanides. Comparative

Key Trends :

- Biological Activity : Chlorophenyl and bromophenyl analogs exhibit superior anticancer activity compared to TFNB, likely due to enhanced cellular uptake from halogen substituents .

- Luminescence : TFNB’s naphthyl group improves energy transfer to lanthanides, yielding higher quantum yields than phenyl analogs .

Photophysical Performance

| Property | TFNB | Phenyl Analog (btfa) | TTA |

|---|---|---|---|

| Excitation Wavelength | 350–400 nm | 340–380 nm | 330–370 nm |

| Quantum Yield (Eu³⁺) | 0.35 ± 0.04 | 0.30 ± 0.03 | N/A |

| Application | Luminescent solar concentrators | OLEDs | UV-Vis spectroscopy |

TFNB’s extended conjugation red-shifts absorption/emission spectra compared to phenyl or thienyl analogs, making it ideal for near-UV sensitization .

Activité Biologique

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (CAS Number: 893-33-4) is a β-diketone compound notable for its unique trifluoromethyl group and naphthyl substituent. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its biological activities and potential applications.

- Molecular Formula : C14H9F3O2

- Molecular Weight : 266.22 g/mol

- Melting Point : 74°C to 76°C

- Appearance : White to yellow to orange powder or crystal

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases. This results in programmed cell death in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via ROS generation |

| HeLa | 15.0 | Cell cycle arrest and mitochondrial dysfunction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

- Antibacterial Activity : In vitro studies have shown that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Activity : It has demonstrated antifungal activity against Candida albicans, with a reported minimum inhibitory concentration (MIC) of 30 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 25 |

| Candida albicans | 30 |

Chelation Properties

The chelating ability of this compound has been explored in the context of metal ion extraction and separation processes:

- Metal Ion Extraction : The compound is capable of forming stable complexes with lanthanides and actinides. Its efficiency in extracting these metals from aqueous solutions has been highlighted in research focused on solvent extraction techniques .

Studies on Solvent Extraction

A comprehensive review highlighted the use of β-diketones like this compound as effective ligands for solvent extraction processes. The extractability of various metal ions was assessed using this compound as a chelating agent:

- Selectivity : The ligand showed higher selectivity for certain lanthanide ions compared to others. For instance, it exhibited a separation factor for europium over americium that was significantly higher than traditional extractants .

| Metal Ion Pair | Separation Factor (SF) |

|---|---|

| Eu/Am | 6.0 × 10^2 |

| Lu/La | 1.2 × 10^3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.